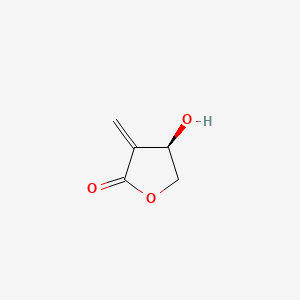

(4R)-4-hydroxy-3-methylideneoxolan-2-one

CAS No.:

Cat. No.: VC1863444

Molecular Formula: C5H6O3

Molecular Weight: 114.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6O3 |

|---|---|

| Molecular Weight | 114.1 g/mol |

| IUPAC Name | (4R)-4-hydroxy-3-methylideneoxolan-2-one |

| Standard InChI | InChI=1S/C5H6O3/c1-3-4(6)2-8-5(3)7/h4,6H,1-2H2/t4-/m0/s1 |

| Standard InChI Key | BFLSLERVRLOFCX-BYPYZUCNSA-N |

| Isomeric SMILES | C=C1[C@H](COC1=O)O |

| SMILES | C=C1C(COC1=O)O |

| Canonical SMILES | C=C1C(COC1=O)O |

Introduction

Chemical Properties and Structure

Molecular Structure and Nomenclature

(4R)-4-hydroxy-3-methylideneoxolan-2-one possesses a five-membered lactone ring structure with specific functional groups that contribute to its chemical reactivity and biological activity. The IUPAC name reflects its key structural features: a hydroxy group at position 4 with R stereochemistry and a methylidene group at position 3, all within an oxolan-2-one (butyrolactone) framework .

Physical and Chemical Characteristics

The physical and chemical properties of (4R)-4-hydroxy-3-methylideneoxolan-2-one are summarized in Table 1, providing essential information for its identification and characterization.

Table 1: Physical and Chemical Properties of (4R)-4-hydroxy-3-methylideneoxolan-2-one

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C5H6O3 | |

| Molecular Weight | 114.10 g/mol | |

| CAS Number | 95529-89-8 | |

| PubChem CID | 10103141 | |

| InChI | InChI=1S/C5H6O3/c1-3-4(6)2-8-5(3)7/h4,6H,1-2H2/t4-/m0/s1 | |

| InChIKey | BFLSLERVRLOFCX-BYPYZUCNSA-N | |

| SMILES | C=C1C@HO | |

| XLogP3-AA | -0.4 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 114.031694049 Da |

The compound's chemical behavior is largely influenced by its lactone structure containing an α-methylene group conjugated with a carbonyl group. This structural arrangement gives it specific reactivity patterns, particularly in biological systems where it can interact with nucleophilic molecules .

Natural Occurrence and Distribution

(4R)-4-hydroxy-3-methylideneoxolan-2-one has been isolated from various plant species, primarily within the Liliaceae family. It was first identified in bulbs of the common tulip, Tulipa gesneriana L., and subsequently found in leaves, stems, and flowers of other Tulipa species including T. sylvestris and T. turkestanica . Additionally, the compound has been reported in Artabotrys hexapetalus and Spiraea thunbergii Sieb .

In tulips, Tulipalin B is predominantly concentrated in flower tissues. A comprehensive screening of 115 tulip cultivars identified three elite cultivars that accumulate the precursor 6-tuliposide B (PosB) almost exclusively in flower tissues, indicating tissue-specific biosynthesis of this compound . This pattern of occurrence suggests ecological roles related to reproductive protection and antimicrobial defense in these plants.

Biosynthesis

Enzymatic Pathway

The biosynthesis of (4R)-4-hydroxy-3-methylideneoxolan-2-one in plants involves a specific enzymatic pathway that has been characterized in tulips and related species. The compound is directly formed from the precursor glucose ester 6-tuliposide B (PosB) through the catalytic action of an endogenous enzyme called Tuliposide-converting enzyme (TCE) .

TCE belongs to the carboxylesterase family within the α/β-hydrolase fold superfamily but exhibits unusual catalytic properties. Unlike typical carboxylesterases that catalyze hydrolysis reactions, TCE specifically catalyzes intramolecular transesterification, converting tuliposides to antimicrobial tulipalins without hydrolysis. This represents an example of neofunctionalization, where an enzyme has evolved to catalyze reactions entirely different from those typically associated with its family .

Regulation and Induction

The biosynthesis of Tulipalin B appears to be regulated by various factors, including developmental stages and environmental stressors. The compound's role in plant defense suggests that its production may be induced or enhanced in response to pathogen attack or other environmental challenges. The tissue-specific accumulation of its precursor in flower tissues of certain tulip cultivars indicates developmental regulation of this biosynthetic pathway .

Biological Activities

Antimicrobial Properties

(4R)-4-hydroxy-3-methylideneoxolan-2-one demonstrates significant antimicrobial activities, which likely contribute to its ecological role in plant defense. It functions as a protective agent against infection of tulip plants by common pathogenic soil fungi, including Fusarium oxysporum and Botrytis species . The compound's antifungal properties help protect the plant from fungal pathogens present in the soil environment.

In addition to antifungal activity, S-(-)-tulipalin B isolated from Spiraea thunbergii Sieb has demonstrated antibacterial effects against Escherichia coli, a major foodborne pathogen. The minimum inhibitory concentration (MIC) against E. coli was determined to be 100 μg/ml . Comparative studies indicated that S-(-)-tulipalin B exhibited stronger antibacterial activity than tulipalin A (a related compound), suggesting structure-specific effects on antimicrobial potency.

Structure-Activity Relationship

Research into the structure-activity relationship of tulipalin B has revealed key insights into its mechanism of action. The compound's antibacterial activity appears to be primarily associated with its methylene group, which may function as a key reactive center. Additionally, the hydroxyl group seems to exert a synergistic effect with the methylene group, enhancing the compound's antimicrobial properties . This finding highlights the importance of both functional groups in the biological activity of this molecule.

Allergenic Properties

Beyond its antimicrobial effects, (4R)-4-hydroxy-3-methylideneoxolan-2-one has been identified as a contact sensitizer capable of inducing allergic contact dermatitis (ACD). This was demonstrated through open epicutaneous testing on sensitized Guinea pigs . This allergenic property is likely related to the reactivity of the exo-methylene group with skin proteins, forming antigens that trigger immune responses.

Synthesis Methods

Chemical Synthesis Approaches

Several methods have been developed for the chemical synthesis of (4R)-4-hydroxy-3-methylideneoxolan-2-one. The first total synthesis of (-)-tulipalin B was accomplished using diazomethylketone synthesis and the Wittig reaction, starting from isopropylidene-D-glyceraldehyde . Alternative synthetic routes have utilized (S)-(-)-dimethyl malate as a chiral pool, with Momose and co-workers achieving a 19% total yield from (S)-(-)-methyl 3,4-dihydroxybutanoate .

Another approach involves the use of 2-bromo-1-alkenes, which are conveniently synthesized from 3-O-substituted 1,2-dibromoalkane systems through regioselective elimination reactions . This method provides an efficient route to the compound with controlled stereochemistry at the crucial C-4 position.

Enzymatic and Green Chemistry Approaches

Recent advances in green chemistry have led to the development of environmentally benign processes for preparing (4R)-4-hydroxy-3-methylideneoxolan-2-one. One notable approach utilizes tulip biomass materials in a one-step enzyme reaction catalyzed by immobilized TCE without petroleum-derived solvents . This process involves:

-

Extraction of flower tissues from selected tulip cultivars using aqueous ethanol

-

Partial purification of extracts with activated charcoal

-

Enzymatic conversion using reusable immobilized TCE prepared from bulb crude extracts

-

Purification of the product with activated charcoal and ethanol

This enzymatic method offers significant advantages, including mild reaction conditions (completion within hours at room temperature), the use of renewable resources, and elimination of harmful organic solvents. The reaction achieves high conversion efficiency and produces the desired compound in a form suitable for various applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume